3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)12(17)7-8-16-13(18)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATAVFRPXDRGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-hydroxy-4,4-dimethylpentylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-chloro-N-(3-oxo-4,4-dimethylpentyl)benzamide.
Reduction: Formation of N-(3-hydroxy-4,4-dimethylpentyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
A. Halogen Substituents
- 2-Chloro-4-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide (CAS: 1396782-61-8) This analog differs by a fluorine atom at position 4 and a chlorine at position 2.
B. Functional Group Modifications
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide The methyl group at position 3 (vs. The hydroxyl and dimethyl groups in the amine side chain mirror the target compound’s structural motifs, suggesting similar synthetic routes (e.g., benzoyl chloride + amino alcohol) .
- 3-Chloro-N-(2-nitrophenyl)benzamide
The nitro group at position 2' introduces strong electron-withdrawing effects, which may stabilize the amide bond but reduce nucleophilic reactivity. In contrast, the target compound’s hydroxyl group could participate in hydrogen bonding, influencing crystal packing (e.g., C–H···O interactions) .
Physicochemical and Structural Properties
*Estimated based on molecular formula C₁₄H₁₉ClNO₂. †Predicted using fragment-based methods.
Crystallographic and Supramolecular Features
- Hydrogen Bonding : The hydroxyl group in the target compound is expected to form O–H···O/N interactions, similar to C10–H10···O1 chains observed in 3-chloro-N-(2-nitrophenyl)benzamide .
- Halogen Interactions : Chlorine substituents in analogs like 3-chloro-N-(3,5-dichlorophenyl)benzamide exhibit Cl···Cl contacts (~3.9 Å), whereas the target compound’s single chlorine may limit such interactions .
- Packing Motifs : Branched alkyl chains (e.g., 4,4-dimethylpentyl) could disrupt dense packing, increasing solubility compared to planar aromatic substituents .
Biological Activity
3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and applications in scientific research, highlighting relevant studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H20ClN2O2
- Molecular Weight : 284.77 g/mol
- IUPAC Name : this compound
This compound features a chloro substituent and a hydroxy group on a benzamide framework, which may contribute to its biological activity.
Target Interaction
This compound is believed to interact with specific enzymes or receptors in biological systems. The binding to these targets can modulate various biochemical pathways, influencing processes such as cell growth, immune response, and metabolic regulation.
Biochemical Pathways
Upon binding to its target, the compound may affect several downstream signaling pathways. These interactions are crucial for understanding how the compound exerts its biological effects. Preliminary studies suggest involvement in pathways related to inflammation and microbial growth.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : The compound's solubility and permeability influence its bioavailability.
- Distribution : It is expected to distribute widely within bodily tissues due to its lipophilic nature.
- Metabolism : Potential metabolic pathways include oxidation of the hydroxy group and reduction of the chloro group.
- Excretion : The compound is likely excreted via renal pathways after metabolic conversion.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. It appears to modulate inflammatory cytokines, which could be beneficial in conditions characterized by excessive inflammation.
Case Studies and Research Findings
- Antinociceptive Activity : A study evaluated the analgesic properties of related compounds that share structural similarities with this compound. The results indicated significant antinociceptive effects mediated through κ-opioid receptor (KOR) agonism .
- Antiviral Potential : Another investigation into benzamide derivatives revealed broad-spectrum antiviral activity against Hepatitis B virus (HBV), highlighting the importance of structural modifications in enhancing efficacy against viral infections .
Comparative Analysis with Similar Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
